N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide
Overview
Description
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a trifluoromethanesulfonamide group attached to a chiral center bearing two phenyl groups and an amino group. Its distinct structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with trifluoromethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form new carbon-nitrogen bonds, which are essential in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include substituted amines, imines, and various derivatives that are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonamide group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This mechanism is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]acetamide
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]benzamide
- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Uniqueness
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide (CAS No. 167316-28-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethanesulfonamide moiety, which may enhance its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15F3N2O2S
- Molecular Weight : 344.4 g/mol
- CAS Number : 167316-28-1
- Purity : Typically ≥97% (HPLC) .
Synthesis
The synthesis of this compound involves the reaction of appropriate amines with trifluoromethanesulfonyl chloride under controlled conditions. The process is critical for ensuring high yields and purity suitable for biological testing.
Anticancer Activity
Recent studies have investigated the cytotoxic potential of various sulfonamide derivatives against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:
- Mechanism of Action : Many sulfonamides exert their anticancer effects through the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to activate caspases and promote sub-G1 phase accumulation in cancer cells .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 5e | MDA-MB-231 | < 10 | Apoptosis induction |
Compound 5f | HT-29 | < 20 | Cell cycle arrest |
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes. Notably:
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated potent inhibition of DHFR activity. This enzyme is crucial in the folate metabolism pathway; thus, its inhibition can lead to reduced proliferation of cancer cells .
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been evaluated in clinical and preclinical settings:
Study Example
In a study evaluating a series of sulfonamide derivatives:
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMTDKHCXCSNA-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151337 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167316-28-1 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167316-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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